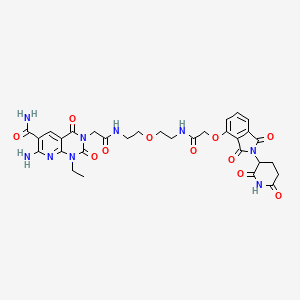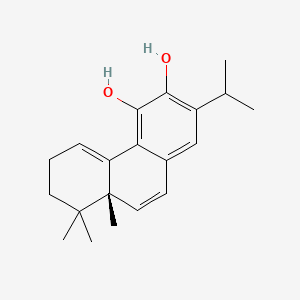
(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol is a complex organic compound with a unique structure that includes multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents for carbon-carbon bond formation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often require controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, ®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and chiral interactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its chiral centers make it an interesting subject for studying the effects of chirality on biological activity.
Medicine
In medicine, ®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol has potential applications in drug development. Its unique structure may be useful in designing drugs with specific chiral properties.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics.
作用机制
The mechanism of action of ®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds include other chiral diols and tetrahydrophenanthrene derivatives. These compounds share structural similarities but may differ in their specific chemical and biological properties.
Uniqueness
What sets ®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol apart is its unique combination of chiral centers and functional groups. This makes it particularly valuable for studying the effects of chirality and for applications requiring specific stereochemical properties.
属性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
(8aR)-8,8,8a-trimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C20H26O2/c1-12(2)14-11-13-8-10-20(5)15(7-6-9-19(20,3)4)16(13)18(22)17(14)21/h7-8,10-12,21-22H,6,9H2,1-5H3/t20-/m0/s1 |
InChI 键 |
RGZFDXJHQPJDER-FQEVSTJZSA-N |
手性 SMILES |
CC(C)C1=C(C(=C2C3=CCCC([C@]3(C=CC2=C1)C)(C)C)O)O |
规范 SMILES |
CC(C)C1=C(C(=C2C3=CCCC(C3(C=CC2=C1)C)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
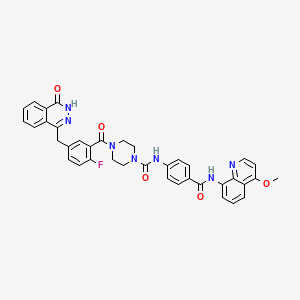
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
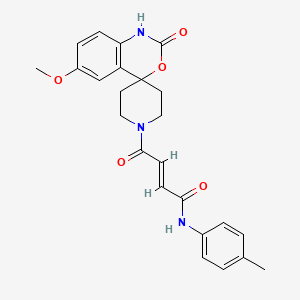
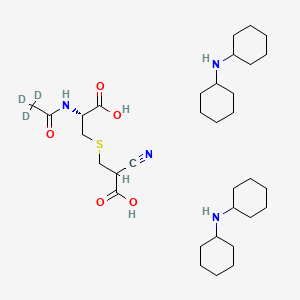

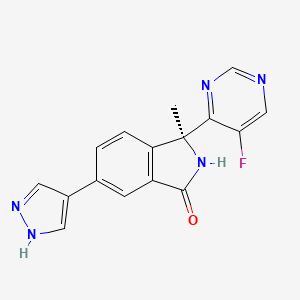


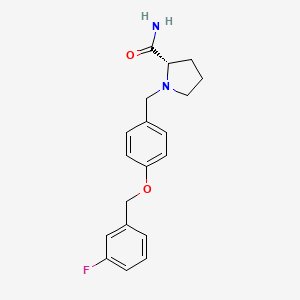


![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
